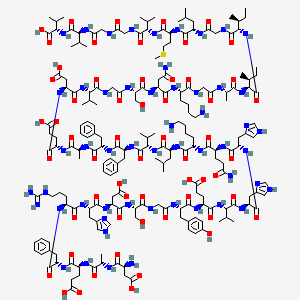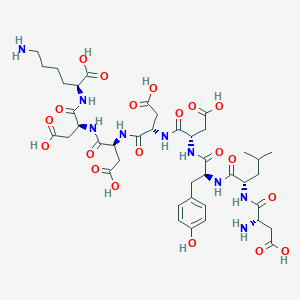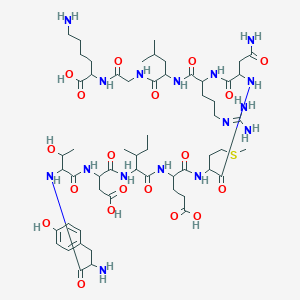
MUC5AC motif peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MUC5AC motif peptide is a 16-amino acid fragment of mucin 5.
Wissenschaftliche Forschungsanwendungen
Genomic Organization and Similarity to Other Mucins : MUC5AC shares extensive sequence similarity with other mucins like MUC2, MUC5B, and von Willebrand factor, particularly in the number and positions of cysteine residues. This similarity suggests a common ancestral gene for these mucins. The genomic organization of MUC5AC has been mapped and studied in detail, providing insights into its structure and evolutionary history (Desseyn et al., 1997).
Glycoform Identification in Respiratory Mucus : MUC5AC has been identified in respiratory secretions, where it exists as different glycoforms. This finding is crucial for understanding the role of MUC5AC in respiratory health and diseases (Thornton et al., 1997).
Role in O-Glycosylation : The amino acid sequence of MUC5AC motif peptides plays a significant role in O-glycosylation, a process critical for protein function and cellular interactions. Research has highlighted the specificity and activity of enzymes involved in this glycosylation process (Hennebicq et al., 1998).
Conserved Cysteine-Rich Domains : Studies have shown that MUC5AC contains conserved cysteine-rich domains, which are important for the structure and function of the mucin. These domains may play a role in the protective functions of secreted mucin and are a target for further research (Guyonnet Dupérat et al., 1995).
Quantification in Human Tears : MUC5AC is a major component of the human tear film, and its quantification is essential for understanding various eye conditions, including dry eye diseases. Research in this area has developed methods for measuring MUC5AC in human tears (Zhao et al., 2001).
Mucin Proteome Coverage in Respiratory Mucins : Mapping the protein domain structures of respiratory mucins like MUC5B and MUC5AC provides insights into their role in maintaining and protecting airway epithelia. This research is vital for understanding respiratory health and disorders (Cao et al., 2012).
Immunohistochemical Studies in Carcinomas : MUC5AC's expression in gastric carcinomas has been studied, providing important information on its role in cancer development and potential as a biomarker (Reis et al., 1997).
MUC5AC in Colorectal Cancer : Research has explored the expression of MUC5AC in colorectal cancer, including its potential as a diagnostic and prognostic marker, and as a target for cancer vaccines (Byrd & Bresalier, 2004).
Eigenschaften
Molekularformel |
C₆₃H₁₀₄N₁₆O₂₆ |
|---|---|
Molekulargewicht |
1501.62 |
Sequenz |
One Letter Code: GTTPSPVPTTSTTSAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






